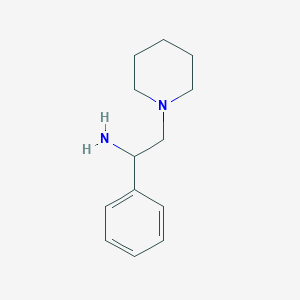

2-Piperidin-1-yl-1-phenylethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-2-piperidin-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-13(12-7-3-1-4-8-12)11-15-9-5-2-6-10-15/h1,3-4,7-8,13H,2,5-6,9-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUTYKUKRPEFKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397611 | |

| Record name | 2-Piperidin-1-yl-1-phenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41208-22-4 | |

| Record name | 2-Piperidin-1-yl-1-phenylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-2-(piperidin-1-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Piperidin-1-yl-1-phenylethylamine structure and properties

An In-depth Technical Guide to 2-Piperidin-1-yl-1-phenylethylamine: Structure, Properties, and Applications

Abstract

This compound is a chiral diamine built upon a phenethylamine framework, a scaffold of immense significance in medicinal chemistry and neuropharmacology. As a versatile synthetic intermediate, it serves as a crucial building block for a diverse range of more complex molecules, particularly those targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, plausible synthetic routes, and analytical methodologies. Furthermore, it delves into its predicted pharmacological profile based on structure-activity relationships within the phenethylamine class, highlighting its potential applications for researchers, medicinal chemists, and professionals in drug discovery and development.

Molecular Identity and Physicochemical Properties

This compound is a distinct organic molecule characterized by a central ethylamine chain substituted with both a phenyl and a piperidinyl group. The presence of a stereocenter at the C1 position (the carbon atom attached to the phenyl and amino groups) means the compound can exist as two distinct enantiomers, (R)- and (S)-2-Piperidin-1-yl-1-phenylethylamine.

Chemical Structure and Identifiers

-

IUPAC Name: 1-Phenyl-2-(piperidin-1-yl)ethan-1-amine

-

Synonyms: 1-Phenyl-2-piperidin-1-yl-ethylamine, 1-phenyl-2-(1-piperidinyl)ethanamine, α-(Piperidinomethyl)benzylamine

-

CAS Number: 41208-22-4

-

Molecular Formula: C₁₃H₂₀N₂

-

Molecular Weight: 204.32 g/mol

-

SMILES: C1CCN(CC(C2=CC=CC=C2)N)CC1

The core structure consists of a phenethylamine moiety, which is fundamental to many endogenous neurotransmitters like dopamine and norepinephrine.[1] The primary amine at C1 and the tertiary amine within the piperidine ring at C2 give the molecule its diamine character and influence its basicity and solubility.

Physicochemical Data

A summary of the key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Appearance | Liquid | [2] |

| Purity | ≥ 95% (Typically determined by NMR) | [2] |

| Storage | Store at 0-8°C under an inert atmosphere. Protect from moisture. | [2] |

| Solubility | Soluble in common organic solvents. As an amine, it is expected to form water-soluble salts (e.g., hydrochloride) upon reaction with acids. | Inferred |

| pKa | Not empirically determined, but estimated to have two pKa values corresponding to the primary amine (~9-10) and the tertiary piperidine amine (~10-11), typical for such functional groups. | Inferred |

Synthesis and Chemical Workflow

While specific, published one-pot syntheses for this compound are not prevalent in readily available literature, a logical and efficient pathway can be constructed from well-established organic reactions, starting from common precursors. A plausible two-step synthetic route involves the creation of a key intermediate followed by reductive amination.

Proposed Synthetic Pathway

A highly viable approach begins with the synthesis of 1-phenyl-2-(piperidin-1-yl)ethan-1-one from 2-bromo-1-phenylethanone (α-bromoacetophenone or phenacyl bromide). This intermediate is then subjected to reductive amination to yield the final product.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a representative lab-scale synthesis. Disclaimer: This is a representative protocol and should be adapted and optimized under appropriate laboratory safety protocols.

Step 1: Synthesis of 1-Phenyl-2-(piperidin-1-yl)ethan-1-one (Intermediate)

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromo-1-phenylethanone (1.0 eq), potassium carbonate (2.5 eq) as a base, and anhydrous acetonitrile as the solvent.

-

Reaction: Add piperidine (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Heating: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Work-up: After cooling to room temperature, filter the solid salts and wash with acetonitrile. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting keto-amine intermediate can be purified by column chromatography if necessary.

Step 2: Synthesis of this compound (Final Product)

-

Setup: In a flask, dissolve the intermediate 1-phenyl-2-(piperidin-1-yl)ethan-1-one (1.0 eq) in methanol.

-

Imine Formation: Add a source of ammonia, such as ammonium acetate (excess, ~5-10 eq). Stir the mixture at room temperature to facilitate the formation of the imine intermediate. An acidic catalyst (e.g., a drop of glacial acetic acid) can be added to promote this step.

-

Reduction: Cool the mixture in an ice bath. Cautiously add a reducing agent such as sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) portion-wise. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. Alternatively, catalytic hydrogenation (H₂, Pd/C) can be employed.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Quench the reaction by carefully adding dilute HCl. Remove the methanol under reduced pressure. Basify the aqueous residue with NaOH solution to a pH > 12.

-

Extraction & Purification: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Final purification can be achieved via vacuum distillation or column chromatography to yield this compound as a liquid.[2]

Predicted Pharmacological Profile and Mechanism of Action

Direct pharmacological data for this compound is limited in public literature. However, its structural similarity to known psychoactive agents allows for a well-grounded prediction of its biological targets. The molecule is a hybrid of a phenethylamine core, common to stimulants and neurotransmitters, and a piperidine moiety, found in compounds like methylphenidate.[3]

Monoamine Transporter Interaction

The phenethylamine scaffold is a classic pharmacophore for interacting with monoamine transporters. It is highly probable that this compound acts as a reuptake inhibitor at the dopamine transporter (DAT), norepinephrine transporter (NET), and/or serotonin transporter (SERT).

-

Dopamine Transporter (DAT): Many phenethylamine derivatives exhibit potent inhibitory effects on dopamine reuptake.[4][5][6] This action increases the concentration of dopamine in the synaptic cleft, leading to stimulant effects. The structure-activity relationship studies of related compounds suggest that the piperidine ring could confer significant affinity for DAT.[6]

-

Norepinephrine Transporter (NET): Affinity for NET is also a common feature of this chemical class.[1] Inhibition of norepinephrine reuptake contributes to increased alertness and focus.

-

Serotonin Transporter (SERT): While some phenethylamines have affinity for SERT, it is often lower than for DAT and NET unless specific substitutions are made on the phenyl ring to favor serotonin activity.[2][7][8][9]

Caption: Predicted mechanism of action via monoamine transporter inhibition.

NMDA Receptor Modulation

A compelling study on the structurally related compound, 1-(1,2-diphenylethyl)piperidine, demonstrated potent channel-blocking activity at the N-methyl-D-aspartate (NMDA) receptor.[6] Given the structural similarities, it is plausible that this compound also possesses affinity for the NMDA receptor ion channel, potentially acting as a non-competitive antagonist. This mechanism is distinct from monoamine transporter inhibition and is shared by drugs like ketamine and phencyclidine (PCP). Such activity could contribute to unique psychoactive or neuroprotective properties.

Applications in Research and Development

The primary value of this compound lies in its role as a versatile chemical scaffold.

-

Pharmaceutical Development: It is a key intermediate for synthesizing more complex molecules targeting neurological disorders.[2] Its diamine nature provides two reactive sites for further chemical modification, allowing for the creation of extensive compound libraries for drug screening.

-

Neurotransmitter Research: The compound can be used as a tool to probe the structure and function of monoamine transporters and potentially NMDA receptors.[2] By serving as a reference compound, it can help elucidate the binding pockets of these important neurological targets.

-

Materials Science: Its ability to form stable complexes suggests potential applications in the development of novel polymers, coatings, or chemical sensors where its specific chemical properties can be leveraged.

Analytical Methodologies

Accurate identification and quantification are critical for any research chemical. Standard chromatographic techniques are well-suited for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification of phenethylamine derivatives. Derivatization is often employed to improve chromatographic peak shape and produce characteristic mass fragments.

Protocol: GC-MS Analysis with TFAA Derivatization

-

Sample Preparation: Dissolve a small quantity of the sample in a suitable solvent like ethyl acetate.

-

Derivatization: To the sample solution, add a derivatizing agent such as trifluoroacetic anhydride (TFAA). Heat the mixture (e.g., 60°C for 20 minutes) to form the trifluoroacetyl derivative.

-

GC-MS Parameters:

-

Column: A non-polar capillary column (e.g., HP-5MS or equivalent).

-

Injection: Splitless mode for trace analysis.

-

Oven Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280°C) to ensure separation.

-

MS Detection: Use Electron Ionization (EI). Operate in full scan mode for identification or Selected Ion Monitoring (SIM) mode for quantification. The primary fragmentation pattern for phenethylamines involves cleavage of the Cα-Cβ bond.

-

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV or fluorescence detection is suitable for quantifying the compound and assessing its purity.

Protocol: RP-HPLC with UV Detection

-

Instrumentation: An isocratic HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A buffered aqueous-organic mixture. For example, a solution of potassium dihydrogen phosphate in water (adjusted to an acidic pH of ~3.0 with phosphoric acid) mixed with acetonitrile. The exact ratio (e.g., 60:40 aqueous:organic) should be optimized for best separation.

-

Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 210-220 nm.

-

Quantification: Create a calibration curve by plotting the peak area of known concentrations of a reference standard against their concentrations.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, its safety profile can be inferred from the parent phenethylamine class.

-

Hazards: Assumed to be harmful if swallowed or in contact with skin.[6] As an amine, it is likely corrosive and can cause skin burns and serious eye damage.[6]

-

Personal Protective Equipment (PPE): Handle in a well-ventilated area or fume hood. Wear appropriate protective gloves, safety goggles, and a lab coat.

-

Storage and Stability: Store in a tightly closed container in a cool, dry place (0-8°C).[2] The compound is potentially hygroscopic and air-sensitive. Storing under an inert gas like nitrogen or argon is recommended for long-term stability.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable molecule for chemical and pharmaceutical research. Its structure, combining the pharmacologically significant phenethylamine core with a versatile piperidine ring, makes it an ideal starting point for the synthesis of novel compounds with potential activity at key CNS targets, including monoamine transporters and NMDA receptors. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to effectively utilize this compound in their discovery and development efforts. As with any research chemical, a thorough understanding of its properties and adherence to strict safety protocols are paramount for its successful and safe application.

References

- Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Rel

- Serotonin receptor affinities of psychoactive phenalkylamine analogues. PubMed.

- Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Rel

- Effects of methylphenidate analogues on phenethylamine substrates for the striatal dopamine transporter: potential as amphetamine antagonists?. PubMed.

- NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)

- This compound. Chem-Impex.

- Methylphenid

- Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed Central.

- Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics.

- 1-Phenyl-2-(piperidin-2-YL)ethan-1-one. Smolecule.

- One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Impactfactor.

- Does piperidine work in reductive amin

- Reductive Amination Explained: Definition, Examples, Practice & Video Lessons. Pearson.

- 5-APB. Wikipedia.

- A Facile Synthesis of Novel Herbicidal 1-Phenyl-piperazine-2,6-diones. PubMed Central.

- Process for preparing 1-phenyl-2-(2-pyridyl) ethanamine.

- 2-Phenethylamines in Medicinal Chemistry: A Review. PubMed Central.

- One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central.

- Ground State Generation and Cyclization of Aminium Radicals in the Formation of Tetrahydroquinolines. PubMed Central.

- 2-AMINO-1-PHENYLETHANOL synthesis. ChemicalBook.

- Deciphering Piperidine Formation in Polyketide-Derived Indolizidines Reveals a Thioester Reduction, Transamination, and Unusual. Journal of the American Chemical Society.

- Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. PubMed.

- Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. PubMed Central.

- Development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters and low affinity for the norepinephrine transporter.

- 1-Phenyl-2-piperidin-1-ylethanol. PubChem.

- Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors.

- Synthesis and pharmacological evaluation of some N-[pyridyl(phenyl)carbonylamino]methyl-1,2,3,6-tetrahydropyrid ines. PubMed.

- Phenylethanolamine. Wikipedia.

- Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. MDPI.

- Synthesis and Pharmacological Evaluation of 1-Phenyl-3-Thiophenylurea Derivatives as Cannabinoid Type-1 Receptor Allosteric Modul

- 2-Amino-2-phenylethanol. PubChem.

Sources

- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methylphenidate - Wikipedia [en.wikipedia.org]

- 4. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 6. researchgate.net [researchgate.net]

- 7. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

An In-depth Technical Guide to 2-Piperidin-1-yl-1-phenylethylamine (CAS Number: 41208-22-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Piperidin-1-yl-1-phenylethylamine (CAS: 41208-22-4), a versatile heterocyclic compound with significant potential in medicinal chemistry and neuroscience research. As a member of the phenethylamine class, a scaffold renowned for its diverse neuropharmacological activities, this molecule serves as a valuable building block for the synthesis of novel therapeutic agents.[1][2][3] This document delineates its chemical and physical properties, outlines plausible synthetic routes and detailed analytical protocols, and explores its potential biological activities based on structure-activity relationships within its chemical class. The guide is intended to be a foundational resource for researchers engaged in the design and development of new chemical entities targeting the central nervous system.

Introduction and Molecular Overview

This compound is a substituted phenethylamine characterized by the presence of a piperidine ring attached to the ethylamine backbone. This structural feature imparts specific conformational constraints and physicochemical properties that are of interest in drug design. The phenethylamine core is a well-established pharmacophore found in a variety of endogenous neurotransmitters, such as dopamine and norepinephrine, as well as in numerous synthetic psychoactive compounds.[4] The incorporation of the piperidine moiety introduces a lipophilic, basic nitrogen atom, which can significantly influence the molecule's interaction with biological targets, its metabolic stability, and its pharmacokinetic profile. This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly those aimed at treating neurological disorders.[1][2][3]

Chemical Structure

Caption: 2D structure of this compound.

Physicochemical and Computed Properties

Detailed experimental physicochemical data for this compound is not extensively available in the public domain. The information presented in Table 1 is a consolidation of data from chemical supplier databases and computed properties from publicly accessible chemical databases.

Table 1: Physicochemical and Computed Properties of this compound

| Property | Value | Source |

| CAS Number | 41208-22-4 | [1][2][3] |

| Molecular Formula | C₁₃H₂₀N₂ | [1][2][3] |

| Molecular Weight | 204.32 g/mol | [1][2][3] |

| Appearance | Liquid | [1][2][3] |

| Purity | ≥ 95% (by NMR) | [1][3] |

| Storage Conditions | 0-8°C | [1][3] |

| Synonyms | 1-Phenyl-2-piperidin-1-ylethanamine | [1][2][3] |

| Computed XlogP | 1.5 | [5] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 3 | [5] |

| Topological Polar Surface Area | 29.3 Ų | [5] |

Synthesis and Manufacturing

Proposed Synthetic Pathway: Reductive Amination

The most direct approach to the synthesis of this compound involves the reductive amination of phenylacetaldehyde with piperidine, followed by subsequent amination of the resulting intermediate. A more controlled and likely higher-yielding method would involve a two-step process starting from a precursor with a protected amine functionality.

Caption: Proposed two-step reductive amination pathway for the synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on standard reductive amination reactions and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 1-Phenyl-2-(piperidin-1-yl)ethan-1-one

-

Reaction Setup: To a solution of phenylacetaldehyde (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane) is added piperidine (1.1 eq). The mixture is stirred at room temperature for 30 minutes.

-

Reduction: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is added portion-wise to the reaction mixture. The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until completion (typically 12-24 hours).

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford 1-phenyl-2-(piperidin-1-yl)ethan-1-one.

Step 2: Synthesis of this compound

-

Reaction Setup: To a solution of 1-phenyl-2-(piperidin-1-yl)ethan-1-one (1.0 eq) in methanol is added an excess of ammonium acetate (NH₄OAc, ~10 eq).

-

Reduction: Sodium cyanoborohydride (NaBH₃CN, 1.5 eq) is added to the mixture. The reaction is stirred at room temperature and monitored by TLC or LC-MS.

-

Work-up: The solvent is removed under reduced pressure. The residue is dissolved in water and the pH is adjusted to >10 with a concentrated sodium hydroxide solution. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography or distillation under reduced pressure to yield this compound.

Analytical Methodologies

The characterization and quantification of this compound and its derivatives can be achieved using standard analytical techniques common in pharmaceutical and chemical research.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound, often coupled with UV detection.[8][9] For more sensitive and selective analysis, especially in biological matrices, coupling with mass spectrometry (LC-MS) is recommended.[10] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for the analysis of volatile amines and their derivatives.[11][12]

Table 2: Exemplar HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and a buffered aqueous phase (e.g., ammonium acetate or formate) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-40 °C |

| Detection | UV at a suitable wavelength (e.g., 210 nm or 254 nm) or Mass Spectrometry |

| Injection Volume | 10 µL |

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of purity. While specific spectral data for this compound is not publicly available, related structures show characteristic signals for the phenyl, piperidine, and ethylamine protons.[13]

-

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with a chromatographic separation technique, is invaluable for confirming the molecular weight and for structural analysis through fragmentation patterns. Phenethylamines typically exhibit characteristic fragmentation patterns, including cleavage of the Cα-Cβ bond.[1][14]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as N-H stretches from the primary amine and C-H stretches from the aromatic and aliphatic portions of the molecule.

Potential Biological Activity and Therapeutic Applications

The biological activity of this compound has not been extensively characterized in the scientific literature. However, based on its structural similarity to other well-studied phenethylamines, it is plausible to hypothesize its potential interactions with various biological targets, primarily within the central nervous system.

Monoamine Reuptake Inhibition and Receptor Binding

The phenethylamine scaffold is a common feature of ligands for monoamine transporters (dopamine, norepinephrine, and serotonin) and receptors.[15][16] It is therefore likely that this compound and its derivatives could exhibit affinity for these targets. Structure-activity relationship studies on related compounds suggest that substitutions on the phenethylamine core can modulate affinity and selectivity for different serotonin (5-HT) and dopamine (D) receptors.[17][18][19]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 41208-22-4(this compound) | Kuujia.com [kuujia.com]

- 6. Reductive Amination Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 7. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 8. HPLC Separation of Histamine and Phenethylamine on Primesep 200 Column | SIELC Technologies [sielc.com]

- 9. Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]

- 13. spectrabase.com [spectrabase.com]

- 14. researchgate.net [researchgate.net]

- 15. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 16. A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Behavioral and neurochemical pharmacology of six psychoactive substituted phenethylamines: mouse locomotion, rat drug discrimination and in vitro receptor and transporter binding and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Presumed Mechanism of Action of 2-Piperidin-1-yl-1-phenylethylamine

Foreword: Navigating the Knowns and the Unknowns

To our fellow researchers, scientists, and drug development professionals, this guide delves into the mechanistic underpinnings of 2-Piperidin-1-yl-1-phenylethylamine. It is crucial to establish from the outset that, as of the current scientific literature, a comprehensive pharmacological profile of this specific molecule has not been explicitly detailed. However, the absence of a dedicated monograph does not preclude a robust scientific inquiry. The principles of medicinal chemistry and pharmacology allow us to deconstruct the molecule into its core pharmacophores—the phenethylamine backbone and the piperidine moiety—to build a strong, evidence-based hypothesis of its mechanism of action.

This document, therefore, serves as both a synthesis of existing knowledge on related compounds and a roadmap for future investigation. We will proceed with the central hypothesis that this compound functions as a modulator of monoaminergic neurotransmission, a role suggested by its structural similarity to a vast class of centrally active agents. Every protocol and pathway described herein is designed to be a self-validating system, providing a clear and logical framework for elucidating the precise biological activity of this compound.

Deconstructing the Molecule: A Structural-Functional Perspective

The structure of this compound is a compelling starting point for our investigation. It is a derivative of β-phenethylamine, an endogenous trace amine that serves as the foundational structure for numerous neurotransmitters and psychostimulants[1][[“]]. The key structural features are:

-

The Phenethylamine Backbone: This motif is famously present in the catecholamines (dopamine, norepinephrine, epinephrine) and is a powerful indicator of affinity for the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[3]

-

The Piperidine Ring: This saturated heterocycle is a common feature in a multitude of central nervous system (CNS) active drugs, including the norepinephrine-dopamine reuptake inhibitor methylphenidate and various NMDA receptor antagonists.[4][5]

The combination of these two pharmacophores strongly suggests that the primary biological targets of this compound are the proteins that regulate monoamine homeostasis.

The Monoamine Reuptake Inhibition Hypothesis

The most parsimonious hypothesis for the mechanism of action of this compound is the inhibition of monoamine transporters. By blocking the reuptake of dopamine, norepinephrine, and/or serotonin from the synaptic cleft, the compound would increase the concentration and duration of action of these neurotransmitters, leading to a stimulant effect.

Primary Target: The Dopamine Transporter (DAT)

Numerous psychotropic substances with a β-phenethylamine structure are known to inhibit dopamine (DA) reuptake.[1][6] The DAT is a critical protein for terminating dopaminergic signaling and is a primary target for psychostimulants.[1] Inhibition of DAT leads to increased extracellular dopamine levels, particularly in brain regions associated with reward, motivation, and motor control, such as the nucleus accumbens and striatum.[[“]] Given the structural similarities, it is highly probable that this compound binds to and inhibits DAT.

Secondary Targets: The Norepinephrine (NET) and Serotonin (SERT) Transporters

Many DAT inhibitors also exhibit affinity for NET and, to a lesser extent, SERT.[7][8]

-

Norepinephrine Transporter (NET): Inhibition of NET would increase synaptic norepinephrine levels, contributing to alertness, focus, and sympathetic activation. Studies on piperidine alone have indicated an increased turnover of noradrenaline.[9]

-

Serotonin Transporter (SERT): While often lower in affinity for phenethylamines compared to DAT and NET, interaction with SERT cannot be ruled out. Piperidine derivatives have been synthesized that show high affinity for SERT.[10]

The following diagram illustrates the proposed primary mechanism of action at a monoaminergic synapse.

Figure 1: Proposed mechanism of monoamine reuptake inhibition by this compound.

Alternative and Complementary Mechanisms

Beyond simple reuptake inhibition, the phenethylamine scaffold suggests other potential mechanisms that may act in concert to produce the compound's overall pharmacological effect.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

β-phenethylamine is a known agonist of TAAR1, a G-protein coupled receptor located intracellularly in monoamine neurons.[11] Activation of TAAR1 can modulate the activity of DAT, NET, and SERT, often leading to their reversal of function—a process known as efflux—whereby the transporters move neurotransmitters out of the presynaptic neuron and into the synapse.[12] This provides a powerful, alternative mechanism for increasing synaptic monoamine concentrations.

Figure 2: TAAR1-mediated neurotransmitter efflux pathway.

NMDA Receptor Modulation

Derivatives of 1,2-diphenylethylamine and piperidine have been shown to act as NMDA receptor channel blockers.[11][13][14] While this compound lacks the second phenyl group of these specific examples, the potential for interaction with the NMDA receptor, a key player in excitatory neurotransmission, should not be discounted without experimental validation.

Experimental Validation: A Framework for Investigation

To rigorously test our hypotheses, a multi-tiered experimental approach is required. The following protocols outline the essential assays for characterizing the mechanism of action of this compound.

In Vitro Characterization: Target Affinity and Function

This series of experiments will determine the binding affinity (Ki) of the compound for the primary monoamine transporters.

Objective: To quantify the affinity of this compound for DAT, NET, and SERT.

Methodology:

-

Tissue Preparation: Prepare synaptosomal membranes from appropriate rat brain regions (striatum for DAT, cerebral cortex for NET, and brainstem for SERT).

-

Assay Setup: In a 96-well plate, incubate the prepared membranes with a specific radioligand for each transporter ([³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]paroxetine for SERT).

-

Competition Binding: Add increasing concentrations of this compound to displace the radioligand.

-

Incubation and Filtration: Incubate to equilibrium, then rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound. Calculate the IC₅₀ (concentration that inhibits 50% of specific binding) and convert to Ki using the Cheng-Prusoff equation.

| Target | Radioligand | Brain Region | Expected Outcome (Illustrative) |

| DAT | [³H]WIN 35,428 | Striatum | Ki in the low to mid-nanomolar range |

| NET | [³H]nisoxetine | Cerebral Cortex | Ki in the nanomolar to low micromolar range |

| SERT | [³H]paroxetine | Brainstem | Ki likely in the micromolar range or higher |

This functional assay measures the compound's ability to inhibit the activity of the monoamine transporters.

Objective: To determine the potency (IC₅₀) of this compound in inhibiting the uptake of dopamine, norepinephrine, and serotonin into synaptosomes.

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from the same brain regions as in Protocol 1.

-

Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of this compound.

-

Uptake Initiation: Add a low concentration of radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Uptake Termination: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.

-

Quantification: Measure the amount of radiolabeled neurotransmitter taken up by the synaptosomes via liquid scintillation counting.

-

Data Analysis: Calculate the percentage inhibition of uptake at each concentration of the test compound and determine the IC₅₀ value.

References

- 1. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. mdpi.com [mdpi.com]

- 4. [PDF] NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. | Semantic Scholar [semanticscholar.org]

- 5. Methylphenidate - Wikipedia [en.wikipedia.org]

- 6. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 7. mdpi.com [mdpi.com]

- 8. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Piperidine: effects on locomotor activity and brain monoamine turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]

- 14. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

pharmacological profile of phenylethylamine piperidine compounds

An In-depth Technical Guide to the Pharmacological Profile of Phenylethylamine Piperidine Compounds

Introduction: The Convergence of Two Privileged Scaffolds

The 2-phenethylamine motif is a cornerstone of neuropharmacology, forming the backbone of endogenous catecholamines like dopamine and norepinephrine, which are fundamental to mood, motivation, and movement.[1] Similarly, the piperidine ring is a highly privileged scaffold in medicinal chemistry, prized for its ability to impart favorable physicochemical properties, enhance metabolic stability, and provide a rigid framework for precise interaction with biological targets.[2] When these two structures converge, they form the phenylethylamine piperidine scaffold, a versatile and potent pharmacophore that has given rise to a diverse array of clinically significant drugs and research compounds.

This guide provides a detailed exploration of the pharmacological profile of this compound class, moving beyond a simple catalog of agents to dissect the underlying principles of their synthesis, structure-activity relationships (SAR), and molecular mechanisms of action. We will examine how constraining the flexible phenethylamine side chain within the piperidine ring, and how substitutions on both moieties, dictate affinity and functional activity at a range of critical central nervous system (CNS) targets.

Key Pharmacological Targets and Compound Classes

Phenylethylamine piperidine compounds exert their effects across several major classes of receptors and transporters. Their structural framework allows for specific adaptations that confer high affinity and, in some cases, remarkable selectivity for targets including opioid receptors, monoamine transporters, serotonin receptors, and NMDA receptors.

Opioid Receptor Agonists: The Phenylpiperidine Opioids

The most prominent examples of this class are found within the phenylpiperidine series of synthetic opioids, which includes highly potent analgesics like fentanyl and meperidine.[3] The core structure consists of a phenyl group attached directly to the 4-position of the piperidine ring, a feature critical for analgesic activity.[4]

Mechanism of Action & Structure-Activity Relationship (SAR): Phenylpiperidine opioids are primarily agonists of the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[3] Activation of MOR in the central nervous system leads to potent analgesia by inhibiting ascending pain pathways.[3][5] The key SAR points are:

-

Aromatic and Piperidine Rings: The relative orientation of the aromatic ring and the protonated nitrogen within the piperidine ring is essential for binding to the MOR. The rigid structure of morphine serves as a template, where the piperidine ring occupies a specific plane relative to the aromatic system.[4] Meperidine, a simpler analog, can adopt a conformation that closely mimics this arrangement.[4]

-

N-Substituent: The substituent on the piperidine nitrogen dramatically influences potency. In fentanyl, the N-(2-phenylethyl) group is crucial for its high affinity. This extension allows for additional binding interactions within the receptor pocket.[6]

-

4-Position Substituent: An anilino group at the 4-position, as seen in fentanyl, is a key feature for high potency. Modifications to this group have been extensively explored to modulate activity.[6]

Quantitative Pharmacology of Phenylpiperidine Opioids

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (Emax, %) |

| (3R, 4S)-23 | MOR | 0.0021 | 0.0013 | 209.1 |

| DOR | 18.4 | 74.5 | 267.1 | |

| KOR | 25.8 | 116.2 | 209.5 | |

| Fentanyl | MOR | High Affinity | Potent Agonist | Full Agonist |

Data for compound (3R, 4S)-23, a novel potent and selective MOR agonist, is derived from in vitro assays.[7] Fentanyl data is generalized from multiple sources describing it as a high-affinity, potent MOR agonist.[3][5]

Signaling Pathway: Upon agonist binding, the µ-opioid receptor undergoes a conformational change, activating inhibitory G-proteins (Gi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, reduction of cyclic AMP (cAMP) levels, and modulation of ion channels, ultimately leading to reduced neuronal excitability.

Caption: Agonist activation of the Gi/o-coupled µ-opioid receptor.

Monoamine Transporter Inhibitors

The phenylethylamine piperidine scaffold is central to drugs that inhibit the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT). Methylphenidate, a benzylpiperidine and phenethylamine derivative, is a primary example used in the treatment of ADHD.[8] These compounds act by blocking the transporter proteins responsible for clearing these neurotransmitters from the synaptic cleft, thereby increasing their availability.[9][10]

Mechanism of Action & SAR: The piperidine ring constrains the conformation of the phenethylamine side chain, which is critical for fitting into the binding pocket of the dopamine transporter (DAT).[9]

-

Hydrogen Bonding: A charged amine within the piperidine ring can form a crucial hydrogen bond with polar residues, such as Asp79 in the human DAT (hDAT).[10]

-

Ring Size: The six-membered piperidine ring appears optimal for spanning the distance to key residues like Phe320 in hDAT. Replacing it with smaller rings can lower binding affinity.[9]

-

Stereochemistry: The stereochemistry of substituents on the piperidine ring is critical. For example, docking simulations of certain derivatives show that one stereoisomer binds more favorably in the DAT pocket than others.[9][10]

Quantitative Pharmacology of DAT Inhibitors

| Compound | Target | Dopamine Reuptake Inhibition (IC50) |

| Compound 9 | hDAT | 0.98 µM |

| Compound 28 | hDAT | 0.45 µM |

| Cocaine | hDAT | 0.23 µM |

| Methylphenidate | hDAT | Potent Inhibitor |

Data for compounds 9 and 28 (β-PEA derivatives) and cocaine are from in vitro dopamine reuptake assays.[10] Methylphenidate is a well-established DAT inhibitor.[8]

Serotonin (5-HT) Receptor Ligands

Conformationally restricting the flexible side chain of hallucinogenic phenethylamines (like 2C-B) by incorporating it into a piperidine ring has been a key strategy for probing the bioactive conformation at serotonin 5-HT2A and 5-HT2C receptors.[11][12]

Mechanism of Action & SAR: These compounds often act as agonists at 5-HT2A receptors, which are Gq/11-coupled GPCRs.

-

Conformational Restriction: Incorporating the phenethylamine side chain into a piperidine ring significantly impacts potency and selectivity. For one 2C-B analog, this restriction leads to a 100-fold drop in agonist potency at both 5-HT2A and 5-HT2C receptors.[11]

-

Stereoselectivity: The stereochemistry of the piperidine ring is paramount. The (S)-enantiomer of one analog showed only a 4-fold drop in potency at 5-HT2A while losing all measurable efficacy at 5-HT2C, demonstrating that stereochemistry can be tuned to achieve receptor selectivity.[11]

-

Substituent Effects: Modifications to the methoxy groups on the phenyl ring are critical for maintaining high affinity and can influence selectivity between 5-HT receptor subtypes.[11][13]

Quantitative Pharmacology of 5-HT2 Receptor Ligands

| Compound | Receptor | Agonist Potency (EC50, nM) |

| 2C-B (unconstrained) | 5-HT2A | 14 |

| 5-HT2C | 20 | |

| (S)-11 (piperidine-constrained) | 5-HT2A | 55 |

| 5-HT2C | >10,000 | |

| (R)-11 (piperidine-constrained) | 5-HT2A | 1300 |

| 5-HT2C | 1800 |

Data from a Ca2+/Fluo-4 functional assay measuring receptor activation.[11]

NMDA Receptor Channel Blockers

Derivatives such as 1-(1,2-diphenylethyl)piperidine are flexible analogs of NMDA receptor channel blockers like MK-801 and phencyclidine (PCP).[14][15] These compounds act as non-competitive antagonists by binding within the ion channel of the NMDA receptor, physically occluding the passage of ions.

Mechanism of Action & SAR:

-

Pharmacophore: These compounds are designed to mimic the key structural features of established channel blockers. The piperidine nitrogen and one of the phenyl rings are critical components of the pharmacophore.[14]

-

Stereospecificity: The binding affinity of these compounds can be highly stereospecific. For 1-(1,2-diphenylethyl)piperidine, enantiomers can exhibit significant differences in their ability to displace [3H]MK-801 from its binding site, with stereospecificity factors reaching up to 50.[14][15] This indicates a well-defined and chiral binding environment within the NMDA receptor ion channel.

Key Experimental Methodologies

The pharmacological data presented in this guide are generated through a suite of standardized in vitro assays. Understanding these protocols is essential for interpreting the data and designing new compounds.

Protocol: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a known radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of a test compound at the µ-opioid receptor.

Materials:

-

Cell membranes prepared from cells expressing the human µ-opioid receptor.

-

[³H]-DAMGO (a high-affinity, selective MOR radioligand).

-

Test compound (e.g., a novel phenylpiperidine analog).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a liquid scintillation counter.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound in assay buffer, typically ranging from 10⁻¹¹ to 10⁻⁵ M.

-

Assay Setup: In a 96-well plate, add in order:

-

50 µL of assay buffer.

-

50 µL of [³H]-DAMGO at a final concentration near its Kd (e.g., 1 nM).

-

50 µL of the serially diluted test compound.

-

-

Non-Specific Binding (NSB) Control: Prepare wells containing buffer, [³H]-DAMGO, and a high concentration of a non-labeled, potent MOR ligand (e.g., 10 µM naloxone) to saturate all specific binding sites.

-

Total Binding (B₀) Control: Prepare wells containing buffer, [³H]-DAMGO, and vehicle (no test compound).

-

Initiate Reaction: Add 50 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg) to all wells.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding reaction to reach equilibrium.

-

Termination & Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The phenylethylamine piperidine scaffold represents a masterful convergence of structural motifs that has yielded compounds with profound and diverse pharmacological activities. By constraining the flexible phenethylamine backbone, the piperidine ring provides a conformationally defined structure that can be precisely tailored to interact with a wide range of CNS targets. The extensive structure-activity relationship data for opioid, monoamine, serotonin, and NMDA receptor ligands underscores the scaffold's versatility. For researchers and drug development professionals, a deep understanding of the subtle interplay between stereochemistry, substitution, and conformational rigidity is paramount for designing the next generation of selective and potent therapeutics based on this remarkable chemical framework.

References

-

Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - Biomolecules & Therapeutics. [Link]

-

NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds. - Semantic Scholar. [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review - PMC - PubMed Central. [Link]

-

New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - NIH. [Link]

-

NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds - PubMed. [Link]

-

Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - ACS Publications. [Link]

-

Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC - PubMed Central. [Link]

-

NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds - ResearchGate. [Link]

-

NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds - u:cris-Portal. [Link]

-

Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PubMed Central. [Link]

-

Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed. [Link]

-

Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors - PubMed. [Link]

-

Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed. [Link]

-

Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors - MDPI. [Link]

-

Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Dopamine receptor medicinal chemistry leads. - ResearchGate. [Link]

-

Scheme 3, Synthesis of the piperidine modification analogs. - Probe Reports from the NIH Molecular Libraries Program. [Link]

-

(PDF) Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors - ResearchGate. [Link]

-

Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors | PLOS One - Research journals. [Link]

-

Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

-

Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews - WebMD. [Link]

-

(PDF) Behavioral Effects of β-Phenylethylamine and Various Monomethylated and Monohalogenated Analogs in Mice Are Mediated by Catecholaminergic Mechanisms - ResearchGate. [Link]

-

Substituted phenethylamine - Wikipedia. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

Methylphenidate - Wikipedia. [Link]

-

Pharmacological changes induced by repeated exposure to phenylethylamine - PubMed. [Link]

-

Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety - PMC - PubMed Central. [Link]

-

Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides - PubMed Central. [Link]

-

Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed. [Link]

-

Piperidine synthesis - Organic Chemistry Portal. [Link]

-

The Effects of Pargyline and 2-phenylethylamine on D1-like Dopamine Receptor Binding. [Link]

-

Opioid Pharmacology - :::::Pain Physician:::::. [Link]

-

Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl] - ACS Publications. [Link]

-

(PDF) 2-Phenethylamines in Medicinal Chemistry: A Review - ResearchGate. [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. [Link]

-

Effects of β-Phenylethylamine on Psychomotor, Rewarding, and Reinforcing Behaviors and Affective State: The Role of Dopamine D1 Receptors. [Link]

-

Phencyclidine - Wikipedia. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. [Link]

Sources

- 1. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereochemical Basis for a Unified Structure Activity Theory of Aromatic and Heterocyclic Rings in Selected Opioids and Opioid Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. painphysicianjournal.com [painphysicianjournal.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methylphenidate - Wikipedia [en.wikipedia.org]

- 9. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 10. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors | PLOS One [journals.plos.org]

- 14. NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

preliminary biological screening of 2-Piperidin-1-yl-1-phenylethylamine

An In-Depth Technical Guide to the Preliminary Biological Screening of 2-Piperidin-1-yl-1-phenylethylamine

Abstract

This guide provides a comprehensive framework for the , a novel chemical entity (NCE) with a structural resemblance to the phenethylamine class of compounds. Phenethylamines are known to interact with a wide array of neurological targets, making a systematic and multi-tiered screening approach essential for characterizing the pharmacological profile of this NCE.[1][2] This document outlines a logical cascade of in vitro and in vivo assays designed to elucidate the compound's primary targets, functional activity, and potential safety liabilities. The methodologies described are grounded in established preclinical drug discovery principles, emphasizing a "fail early, fail fast" strategy to efficiently allocate resources and identify promising candidates for further development.[3]

Introduction and Rationale

The compound this compound belongs to the broad class of 2-phenethylamines, a scaffold present in endogenous neurotransmitters like dopamine and norepinephrine, as well as numerous therapeutic agents and research chemicals.[1] Its structure, featuring a phenethylamine core coupled with a piperidine moiety, suggests a potential to modulate monoaminergic systems, which are critical in regulating mood, cognition, and arousal.[4][5] As an NCE, its biological activities are unknown, necessitating a thorough investigation to determine its safety, toxicity, pharmacokinetics, and metabolism before any consideration for human clinical trials.[6]

The preliminary screening cascade is designed to answer fundamental questions:

-

Primary Target Identification: What are the primary molecular targets of the compound?

-

Functional Activity: Does the compound act as an agonist, antagonist, or inhibitor at these targets?

-

Off-Target Liabilities: Does it interact with other receptors or channels, suggesting potential side effects?

-

Early Safety Assessment: Does the compound exhibit overt toxicity in vitro or in vivo?

-

Behavioral Phenotype: What are its initial effects on behavior in an animal model?

This guide proposes a tiered approach, beginning with high-throughput in vitro assays to establish a foundational pharmacological profile, followed by targeted in vivo studies to validate these findings in a complex biological system.

Figure 1: A tiered screening workflow for this compound.

In Vitro Profiling: Target Identification and Early Safety

The initial phase focuses on cell-based and biochemical assays that are amenable to high-throughput screening, allowing for a rapid and cost-effective assessment of the compound's interaction with key biological targets.[7][8]

Monoamine Transporter (MAT) Binding Affinity

Rationale: The phenethylamine scaffold is a classic pharmacophore for ligands of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[9] Determining the binding affinity for these three transporters is the highest priority to test the hypothesis that this compound has psychostimulant-like properties.

Methodology: Radioligand binding assays are the gold standard for determining drug-transporter interactions.[10] These assays are performed using membrane preparations from cell lines (e.g., HEK293) stably expressing the human recombinant transporters.[11]

Experimental Protocol: MAT Radioligand Binding Assay

-

Preparation: Prepare membrane homogenates from HEK293 cells expressing hDAT, hNET, or hSERT.

-

Reaction Mixture: In a 96-well plate, combine membrane homogenate, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT), and varying concentrations of this compound (e.g., 0.1 nM to 10 µM).

-

Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a set duration (e.g., 60-120 minutes) to reach equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.

-

Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert IC₅₀ values to binding affinity constants (Ki) using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT).

Functional Activity: Monoamine Uptake Inhibition

Rationale: A high binding affinity does not reveal whether the compound blocks the transporter's function. An uptake inhibition assay is a crucial functional follow-up to confirm that binding translates to a blockade of neurotransmitter reuptake.[10][11]

Figure 2: Mechanism of monoamine transporter inhibition.

Methodology: This assay measures the ability of the compound to block the uptake of radiolabeled neurotransmitters into cells expressing the target transporter.

Data Presentation: Hypothetical In Vitro Profile

| Target | Binding Affinity (Ki, nM) | Functional Activity (IC₅₀, nM) |

| hDAT | 50 | 75 |

| hNET | 25 | 40 |

| hSERT | 800 | 1200 |

| hERG Channel | >10,000 | >10,000 |

| Cytotoxicity (HEK293) | N/A | >30,000 |

Off-Target Screening: GPCR Panel

Rationale: To build a comprehensive safety and selectivity profile, the compound should be screened against a panel of G-protein coupled receptors (GPCRs) commonly associated with adverse drug effects.[12][13] This includes adrenergic, dopaminergic, serotonergic, muscarinic, and histaminergic receptors.

Methodology: Commercially available screening services offer binding or functional assays for large panels of GPCRs.[8] Functional assays measuring second messengers (e.g., cAMP for Gs/Gi-coupled receptors, IP1/calcium flux for Gq-coupled receptors) are highly informative.[7][14]

Early Safety Liability: hERG Channel Inhibition

Rationale: Blockade of the human ether-a-go-go-related gene (hERG) potassium channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[15] Regulatory agencies mandate hERG screening for all NCEs.[16]

Methodology: While automated patch-clamp electrophysiology is the gold standard, a higher-throughput fluorescence-based thallium flux assay is an excellent preliminary screen.[16][17]

Experimental Protocol: hERG Thallium Flux Assay

-

Cell Culture: Use a stable cell line (e.g., HEK293) expressing the hERG channel.

-

Dye Loading: Load cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™), which becomes trapped in the cytosol.[17]

-

Compound Incubation: Incubate the dye-loaded cells with various concentrations of this compound, a vehicle control (DMSO), and a positive control (e.g., Astemizole or E-4031).[16][17]

-

Stimulation & Reading: Add a stimulation buffer containing thallium and potassium to open the hERG channels. Immediately measure the fluorescence increase over time using a kinetic plate reader. Thallium influx through open hERG channels causes a significant increase in fluorescence.[17]

-

Data Analysis: Inhibition of the channel by the test compound results in a decreased fluorescence signal. Calculate the percent inhibition at each concentration and determine the IC₅₀ value. An IC₅₀ > 10 µM is generally considered a low risk in early screening.

In Vivo Profiling: Behavioral and Toxicological Assessment

If the in vitro data reveals a promising profile (e.g., potent and selective MAT inhibition with a clean off-target and safety profile), the next logical step is to assess its effects in a living organism.

Behavioral Pharmacology: Open-Field Locomotor Activity

Rationale: The open-field test is a standard initial screen to assess the effects of a compound on spontaneous locomotor activity, exploration, and anxiety-like behavior in rodents.[18][19] Compounds that inhibit DAT and NET, like cocaine and amphetamine, typically cause a dose-dependent increase in locomotor activity.[4][20][21]

Methodology: The test involves placing a rodent in a novel, enclosed arena and tracking its movement over a set period using automated infrared beam breaks or video-tracking software.[22][23]

Experimental Protocol: Rodent Open-Field Test

-

Animals: Use adult male mice or rats (e.g., C57BL/6J mice).

-

Acclimation: Bring animals to the testing room at least 30-60 minutes before the experiment to acclimate.[19]

-

Dosing: Administer this compound or vehicle (e.g., saline) via an appropriate route (e.g., intraperitoneal injection). Test a range of doses (e.g., 1, 3, 10, 30 mg/kg).

-

Testing: After a predetermined pretreatment time (e.g., 15-30 minutes), place each animal individually into the center of the open-field arena (e.g., 50 x 50 cm).[22]

-

Data Collection: Record activity for 30-60 minutes. Key parameters include total distance traveled, time spent mobile, and entries into the center zone of the arena.

-

Data Analysis: Compare the dose groups to the vehicle control group using ANOVA. A significant increase in distance traveled would be consistent with a psychostimulant-like effect.

Data Presentation: Hypothetical Locomotor Activity

| Dose (mg/kg, i.p.) | Total Distance Traveled (meters, mean ± SEM) |

| Vehicle | 150 ± 15 |

| 1 | 200 ± 20 |

| 3 | 450 ± 45 |

| 10 | 700 ± 60 |

| 30 | 550 ± 55 (with stereotypy observed) |

| p < 0.05, **p < 0.01 vs. Vehicle |

Preliminary Toxicology: Acute Toxicity Study

Rationale: An acute toxicity study is essential to identify the maximum tolerated dose (MTD) and observe any overt signs of toxicity caused by a single high dose of the compound.[6][24] This information is critical for designing subsequent in vivo experiments.

Methodology: This typically involves administering escalating doses of the compound to small groups of rodents and observing them for a set period (e.g., 7-14 days) for signs of morbidity or mortality.

Data Integration and Future Directions

The culmination of this preliminary screening cascade provides a multi-faceted initial portrait of this compound.

-

Favorable Profile: A desirable profile would feature potent and selective inhibition of DAT and/or NET, an IC₅₀ for hERG inhibition >10 µM, low general cytotoxicity, and a dose-dependent increase in locomotor activity in the open-field test without inducing severe adverse effects at behaviorally active doses.

-

Unfavorable Profile: Red flags would include potent hERG inhibition, significant off-target activity at undesirable receptors (e.g., 5-HT₂B), narrow therapeutic window (toxic effects at or near efficacious doses), or lack of in vivo activity.

Based on a favorable outcome, subsequent steps in the drug discovery pipeline would include more advanced behavioral models (e.g., drug discrimination, self-administration for abuse liability), pharmacokinetic studies, and more extensive safety pharmacology and toxicology evaluations as part of an Investigational New Drug (IND) application.

References

- GPCR Functional Assays, Understanding On/Off-target Activity - Eurofins Discovery. Eurofins Discovery. [URL: https://www.eurofinsdiscoveryservices.com/services/pharmacology-services/in-vitro-pharmacology/biochemical-assays/gpcr-functional-assays/]

- Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2021.787242/full]

- Functional assays for screening GPCR targets. Current Opinion in Biotechnology. [URL: https://pubmed.ncbi.nlm.nih.gov/16257523/]

- Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [URL: https://www.

- Locomotor behavior. Current Protocols in Neuroscience. [URL: https://pubmed.ncbi.nlm.nih.gov/18428664/]

- GPCR Screening Services. Creative Bioarray. [URL: https://www.creative-bioarray.com/services/gpcr-screening-services.htm]

- Cell-based hERG Channel Inhibition Assay in High-throughput Format. Journal of Visualized Experiments. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8929760/]

- hERG Assay. SlideShare. [URL: https://www.slideshare.net/VanarajRabari/herg-assay]

- Locomotor Activity/Open Field Test. UCSF IACUC. [URL: https://iacuc.ucsf.edu/sites/iacuc.ucsf.edu/files/2024-06/Locomotor%20Activity%20or%20Open%20Field.pdf]

- Procedure for Assessing Locomotor Activity. Bio-protocol. [URL: https://bio-protocol.org/e204]

- hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. [URL: https://www.cyprotex.com/toxicology/in-vitro-toxicology/herg-safety]

- Toxicological Screening. ATCC. [URL: https://www.atcc.org/applications/drug-discovery-and-development/toxicological-screening]

- Locomotion Activity Measurement in an Open Field for Mice. Bio-protocol. [URL: https://bio-protocol.org/e1921]

- Herg Assay Services. Reaction Biology. [URL: https://www.reactionbiology.com/service/cardiac-safety-panel/herg-binding-assay]

- Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. Frontiers in Behavioral Neuroscience. [URL: https://www.frontiersin.org/articles/10.3389/fnbeh.2022.864270/full]

- Best Practice hERG Assay | Advanced Solutions| Testing & Service. Mediford Corporation. [URL: https://www.mediford.com/en/service/pharmacology/safety/herg.html]

- Drug Development Based on New Chemical Entities. Prime Scholars. [URL: https://primescholars.com/articles/drug-development-based-on-new-chemical-entities.pdf]

- Toxicological screening. Journal of Pharmacology & Pharmacotherapeutics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3127354/]

- Psychostimulants as Cognitive Enhancers: The Prefrontal Cortex, Catecholamines and Attention Deficit Hyperactivity Disorder. Frontiers in Behavioral Neuroscience. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3031234/]

- Standard procedures for monoamine transporter and receptor-binding assays. ResearchGate. [URL: https://www.researchgate.net/figure/Standard-procedures-for-monoamine-transporter-and-receptor-binding-assays_tbl1_236162383]

- Advances in analytical methodologies for detecting novel psychoactive substances: a review. Analyst. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/an/d1an02081e]

- EXPERIMENTAL STRATEGIES FOR INVESTIGATING PSYCHOSTIMULANT DRUG ACTIONS AND PREFRONTAL CORTICAL FUNCTON IN ADHD AND RELATED ATTENTION DISORDERS. Medical University of South Carolina. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3715690/]

- This compound. Chem-Impex. [URL: https://www.chemimpex.com/products/2-piperidin-1-yl-1-phenylethylamine]

- 2-Pipéridin-1-yl-1-phényléthylamine. Chem-Impex. [URL: https://www.chemimpex.com/fr/products/2-piperidin-1-yl-1-phenylethylamine]

- Psychostimulant responses in wild-type mice. ResearchGate. [URL: https://www.researchgate.net/figure/Psychostimulant-responses-in-wild-type-mice-A-Open-field-activity-responses-to-0_fig1_230623328]

- Toxicity Screening: 7 Strategies for Preclinical Research. Biobide. [URL: https://www.biobide.

- AI Methods for New Psychoactive Substance (NPS) Design and Analysis. MDPI. [URL: https://www.mdpi.com/2813-9428/6/1/17]

- New Chemical Entity and Valuation of the Development. Research & Reviews in Pharmacy and Pharmaceutical Sciences. [URL: https://www.rroij.

- 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9864743/]

- Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7243144/]

- Psychostimulants and social behaviors. Frontiers in Behavioral Neuroscience. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11048666/]

- The Cognition-Enhancing Effects of Psychostimulants Involve Direct Action in the Prefrontal Cortex. Biological Psychiatry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3470093/]

- Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/11123996/]

- Screening methods for rapid determination of new psychoactive substances (NPS) in conventional and non-conventional biological matrices. Journal of Pharmaceutical and Biomedical Analysis. [URL: https://pubmed.ncbi.nlm.nih.gov/30316062/]